Polyoxin d
Overview
Description
Synthesis Analysis
The unified total synthesis of Polyoxin D, along with its analogues Polyoxins J and L, has been achieved through decarbonylative radical coupling reactions. This method leverages α-alkoxyacyl tellurides and a chiral glyoxylic oxime ether for the chemo- and stereoselective construction of the ribonucleoside α-amino acid structures. The synthesis exhibits high efficiency and retains the functionality of the preinstalled nucleobases, demonstrating a potent activity against true fungi (Fujino et al., 2017).
Molecular Structure Analysis
Polyoxin D's structure features complex and densely functionalized dipeptide chains that contain nucleobases, such as thymine and uracil, integral to its biological activity. The synthesis approaches employed highlight the molecule's intricate structure, necessitating precise and controlled chemical reactions to preserve its biological efficacy (Fujino et al., 2017).
Chemical Reactions and Properties
Polyoxin D acts as a competitive inhibitor of UDP-N-acetylglucosamine: chitin N-acetylglucosaminyltransferase (chitin synthetase) in various fungal species, demonstrating its specific interaction with enzymes responsible for chitin synthesis. This inhibition is competitive with respect to UDP-N-acetylglucosamine and results in the prevention of chitin incorporation into the fungal cell wall, affecting fungal growth and morphology (Endo et al., 1970).
Physical Properties Analysis
Polyoxin D's physical properties, such as solubility, stability, and degradation patterns, are crucial for its application as an antifungal agent. The stability of Polyoxin D, including its degradation kinetics in various conditions, is essential for its effective use in agriculture and pharmaceuticals. For instance, the detection and quantification method using UPLC-MS/MS for Polyoxin D in butterbur indicates its stability and degradation pattern under specific conditions, providing insights into its physical properties relevant for application and storage (Rahman et al., 2017).
Chemical Properties Analysis
The chemical properties of Polyoxin D, including its reactivity and interactions with biological molecules, underpin its mode of action as a fungicide. Its competitive inhibition of chitin synthetase showcases its specific chemical interaction with cellular enzymes of fungi, leading to disrupted cell wall synthesis and, consequently, fungal growth inhibition. This specificity highlights the importance of understanding the chemical properties of Polyoxin D in developing antifungal strategies (Endo et al., 1970).
Scientific Research Applications
Specific Scientific Field
Agriculture, specifically in the prevention of plant pathogens .
Summary of the Application
Polyoxin D is an antifungal antibiotic that was discovered by researchers at RIKEN’s Antibiotics Laboratory. It was found to have strong antifungal activity and is used globally as an agricultural antibiotic .
Methods of Application or Experimental Procedures
The active substance of Polyoxin D was detected in the culture broth of an actinomycete named Streptomyces cacaoi var. asoensis. The compound was isolated and purified from this culture broth .
Results or Outcomes
Polyoxin D has been used successfully as a safe pesticide to replace mercury-containing agrochemicals. It has been particularly effective against rice blast disease .
Application in Fungal Cell Wall Biosynthesis
Specific Scientific Field
Biochemistry, specifically in the study of fungal cell wall biosynthesis .
Summary of the Application
Polyoxin D has been found to inhibit the biosynthesis of fungal cell wall chitin .
Methods of Application or Experimental Procedures
In studies, Polyoxin D was found to induce the characteristic swelling of the mycelia of fungi and strongly inhibited the incorporation of 14 C-glucosamine into the fungal cell wall chitin .
Results or Outcomes
The fungitoxicity of Polyoxins A to G was positively related to their inhibition of 14 C-glucosamine incorporation into the cell wall chitin of C. miyabeanus. From these results, it became evident that the antibiotic Polyoxin complex inhibited the biosynthesis of fungal cell wall chitin .
Application as a Fungicide in Various Crops
Specific Scientific Field
Agriculture, specifically in the prevention of diseases in various crops .
Summary of the Application
Polyoxin D is used as a fungicide in a wide variety of crops. It performs like a conventional fungicide against diseases in almonds, grapes, and more .
Methods of Application or Experimental Procedures
Polyoxin D is applied to crops as a fungicide. In almonds, it is effective against Alternaria and scab early in the season. In grapes, it’s effective against Botrytis bunch rot, summer rot, and powdery mildew .
Results or Outcomes
Polyoxin D has shown to be effective in controlling diseases in a wide variety of crops. It has been particularly effective against Alternaria and scab in almonds, and Botrytis bunch rot, summer rot, and powdery mildew in grapes .
Application in Veterinary Medicine
Specific Scientific Field
Summary of the Application
Polyoxin D zinc salt has been evaluated for use in veterinary medicine .
Results or Outcomes
The specific results or outcomes of Polyoxin D’s use in veterinary medicine are not detailed in the source .
Application as a Biological Fungicide
Specific Scientific Field
Agriculture, specifically in the prevention of diseases in various crops .
Summary of the Application
Polyoxin D zinc salt, marketed as PH-D®, is a biological fungicide that performs like a conventional fungicide against diseases in a wide variety of crops .
Methods of Application or Experimental Procedures
PH-D® is applied to crops as a fungicide. It is effective against Alternaria and scab early in the season in almonds, and against Botrytis bunch rot, summer rot, and powdery mildew in grapes .
Results or Outcomes
PH-D® has shown to be effective in controlling diseases in a wide variety of crops. It has been particularly effective against Alternaria and scab in almonds, and Botrytis bunch rot, summer rot, and powdery mildew in grapes .
Application in Nucleoside Antibiotics
Specific Scientific Field
Biochemistry, specifically in the study of nucleoside antibiotics .
Summary of the Application
Polyoxin D is a type of nucleoside antibiotic. Nucleoside antibiotics have various possible applications such as antibacterial, antifungal, anticancer, or herbicidal agents .
Results or Outcomes
The specific results or outcomes of Polyoxin D’s use in nucleoside antibiotics are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWJDMDPLEUBD-ITJAGOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22976-86-9, 33401-46-6 (zinc salt) | |
Record name | Polyoxorim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22976-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyoxorim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873865 | |
Record name | Polyoxin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Allofuranuronic acid, 5-[[2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl]amino]-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- | |
CAS RN |
22976-86-9 | |
Record name | Polyoxorim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyoxin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLYOXORIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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